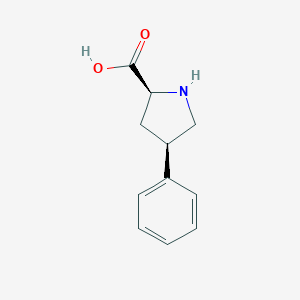

(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHOFXBPLJDHOR-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid chemical properties

[1]

Chemical Identity & Physicochemical Profile[2][3]

This compound is a non-proteinogenic amino acid characterized by a phenyl group at the

Nomenclature & Stereochemistry

-

IUPAC Name: this compound[1]

-

Common Names: trans-4-phenyl-L-proline (referring to the trans relationship between the C4-phenyl group and the C2-hydrogen).[2]

-

Stereochemical Designation:

-

C2 (

): (S)-configuration (L-proline scaffold). -

C4 (

): (R)-configuration.[3][4][5] -

Spatial Arrangement: The C2-carboxylate (pseudo-axial/equatorial depending on pucker) and the C4-phenyl group are generally considered to be on the same face of the ring relative to the C2-H (which is

/down), placing the phenyl group in the

-

Key Physicochemical Properties[8]

| Property | Value / Description | Note |

| Molecular Formula | C₁₁H₁₃NO₂ | |

| Molecular Weight | 191.23 g/mol | |

| CAS Number | 96314-26-0 (Free Acid) / 336818-78-1 (Boc-protected) | Verify specific salt forms when ordering.[1][5] |

| Physical State | White to off-white crystalline solid | Hygroscopic as free acid. |

| Solubility | Soluble in H₂O, Methanol; Sparingly soluble in Et₂O | Enhanced lipophilicity vs. Pro/Hyp. |

| pKa (Predicted) | ||

| Optical Rotation | Value for Boc-protected derivative [1]. | |

| LogP | ~1.2 | Significantly higher than Pro (-2.5). |

Conformational Analysis: The "Steric Switch"

Understanding the conformational preference of (2S,4R)-4-phenylproline is critical for its application in drug design. Proline derivatives exist in equilibrium between two primary ring puckers: C

The 4-Substituent Effect

Unlike (2S,4R)-4-hydroxyproline (Hyp), which favors the C

-

Mechanism: The bulky phenyl group seeks to minimize 1,3-diaxial interactions.

-

Outcome: To place the "up" (4R) phenyl group in the energetically favorable pseudo-equatorial position, the ring adopts the C

-endo pucker. -

Result: This mimics the conformation of unsubstituted L-proline but with added bulk and hydrophobicity, effectively "locking" the ring conformation without the electronegative penalty of a hydroxyl group.

Structural Logic Diagram

Caption: Divergent conformational preferences of 4-substituted prolines. (2S,4R)-4-phenylproline favors the Endo pucker to maintain the phenyl group in a pseudo-equatorial orientation.

Synthesis & Manufacturing

The synthesis of (2S,4R)-4-phenylproline presents a challenge: introducing a bulky aryl group with high stereocontrol. The most robust route involves a Friedel-Crafts cyclization or displacement on a 4-hydroxyproline scaffold with retention of configuration (via an aziridinium intermediate).

Synthesis Protocol: From 4-Hydroxyproline[6][9]

This protocol utilizes the "retention via double inversion" mechanism.

Reagents:

-

Starting Material: N-Boc-trans-4-hydroxy-L-proline methyl ester.

-

Activation: p-Toluenesulfonyl chloride (TsCl), Pyridine.

-

Arylation: Benzene (solvent/reactant), Aluminum Chloride (AlCl₃).

Step-by-Step Methodology:

-

Tosylation:

-

Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in pyridine at 0°C.

-

Add TsCl (1.1 equiv) slowly. Stir at RT for 12h.

-

Mechanism:[2][4][6][7][8] Formation of the O-Tosylate retains the (4R) configuration.

-

Workup: Acid wash (HCl), extraction (EtOAc).[8] Yields N-Boc-trans-4-tosyloxy-L-proline methyl ester.

-

-

Friedel-Crafts Displacement:

-

Dissolve the tosylate in dry benzene (acts as nucleophile).

-

Add anhydrous AlCl₃ (2-3 equiv) cautiously at 0°C.

-

Reflux for 2-4 hours.

-

Critical Mechanism: The Lewis acid complexes with the tosylate and the carbamate. The nitrogen lone pair displaces the tosylate to form a bicyclic aziridinium ion (inversion #1). Benzene attacks the aziridinium ion from the less hindered face (inversion #2).

-

Net Result:Retention of Configuration at C4. The product is (2S,4R)-4-phenylproline methyl ester.

-

-

Deprotection/Hydrolysis:

-

Saponify the ester (LiOH/THF/H₂O).

-

Remove Boc (4M HCl in Dioxane) if the free acid is required.

-

Synthesis Pathway Diagram[11]

Caption: Stereocontrolled synthesis via anchimeric assistance, ensuring net retention of the (4R) configuration.

Pharmacological Applications & Drug Design[2][10][12][13]

(2S,4R)-4-phenylproline is a high-value scaffold in peptidomimetics due to its ability to restrict conformational freedom and enhance hydrophobic interactions.

Blood-Brain Barrier (BBB) Shuttles

Research has demonstrated that phenylproline-rich peptides can act as passive diffusion shuttles.[9] The increased lipophilicity (LogP ~1.2) combined with the specific "Endo" pucker facilitates the crossing of lipid bilayers. Tetrapeptides containing this moiety have shown 3 orders of magnitude improvement in water solubility compared to N-methyl-phenylalanine shuttles while maintaining transport capacity [2].[9]

Protease Inhibitors (HCV & ACE)

In Hepatitis C Virus (HCV) NS3/4A protease inhibitors, the P2 position often requires a proline derivative. The (2S,4R)-4-phenyl group fills the S2 hydrophobic pocket of the enzyme more effectively than unsubstituted proline, increasing binding affinity (

-

SAR Insight: The phenyl ring can be further substituted (e.g., 4-fluoro) to tune metabolic stability and electronic interaction with the target protein.

Peptide Stability

Incorporating (2S,4R)-4-phenylproline into peptide backbones protects against proteolytic degradation. The steric bulk of the phenyl group hinders the approach of peptidases, extending the half-life of therapeutic peptides in vivo.

Experimental Protocols

Quality Control: NMR Validation

To verify the identity and stereochemistry of the synthesized or purchased compound, use the following diagnostic signals (in DMSO-d₆):

-

¹H NMR (400 MHz):

- 7.15–7.35 (m, 5H, Phenyl-H): Confirms presence of aryl group.

-

4.30 (dd, 1H,

-

3.40–3.60 (m, 1H,

-

(2S,4R) typically shows distinct coupling due to the specific dihedral angles of the Endo pucker.

-

Handling & Storage

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but can be hygroscopic.

-

Safety: When synthesizing, handle AlCl₃ and Benzene with extreme caution (fume hood, anhydrous conditions).

References

-

Chem-Impex International. (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid Product Data. Source:

-

Teixidó, M., et al. (2015). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. Journal of the American Chemical Society. Source:

-

Krapcho, J. (1990). Process for preparing (trans)-4-phenyl-L-proline derivatives. US Patent 4,912,231. Source:

-

Kang, Y. K., et al. (2011). Conformational preference and cis-trans isomerization of 4-methylproline residues. Biopolymers. Source:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. US4912231A - Process for preparing (trans)-4-phenyl-L-proline derivatives - Google Patents [patents.google.com]

- 3. Conformational preference and cis-trans isomerization of 4(R)-substituted proline residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (2S,4R)-4-Hydroxyproline(4-nitrobenzoate): Strong Induction of Stereoelectronic Effects via a Readily Synthesized Proline Derivative. Crystallographic Observation of a Correlation between Torsion Angle and Bond Length in a Hyperconjugative Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]

- 9. Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Profile: (2S,4R)-4-Phenylpyrrolidine-2-Carboxylic Acid

The following technical guide details the chemical identity, synthesis, and application of (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid , a critical chiral building block in medicinal chemistry.

Primary CAS Number: 82087-67-0 (Hydrochloride Salt) Free Acid CAS: 96314-28-2 (Often ambiguous in databases; HCl salt is the standard stable form)

Executive Summary

This compound (also known as trans-4-phenyl-L-proline) is a non-proteinogenic amino acid used extensively in drug discovery to modulate peptide conformation. Unlike natural proline, the introduction of a bulky phenyl group at the C4 position creates significant steric constraints, locking the pyrrolidine ring into specific "puckered" conformations (C

Chemical Identity & Physical Properties[1][2]

| Property | Data |

| IUPAC Name | This compound hydrochloride |

| Common Synonyms | trans-4-phenyl-L-proline HCl; (2S,4R)-4-phenylproline |

| CAS Number (HCl) | 82087-67-0 |

| Molecular Formula | C₁₁H₁₃NO₂[1][2] · HCl |

| Molecular Weight | 227.69 g/mol (HCl salt); 191.23 g/mol (Free acid) |

| Stereochemistry | (2S, 4R) – trans relative configuration |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol |

| Melting Point | 208–212 °C (decomposition) |

| SMILES | Cl.O=C(O)[C@@H]1Cc2ccccc2 |

Stereochemical Validation

The biological activity of this compound is strictly dependent on its (2S,4R) configuration.

-

2S (L-Proline backbone): Maintains recognition by natural amino acid transporters and enzymes.

-

4R (trans-substitution): Forces the pyrrolidine ring into a specific C

-exo pucker. This contrasts with the (2S,4S) cis-isomer, which favors the C

Synthesis & Manufacturing Methodologies

The synthesis of (2S,4R)-4-phenylproline is challenging due to the need to control two chiral centers simultaneously. The most robust laboratory-scale protocol involves the manipulation of 4-hydroxy-L-proline or L-pyroglutamic acid .

Protocol A: Stereoselective Synthesis from 4-Oxo-Proline

This route ensures high enantiomeric excess (ee) by leveraging the existing chirality of the L-proline scaffold.

Step-by-Step Methodology:

-

Protection: Start with trans-4-hydroxy-L-proline. Protect the amine (Boc) and carboxylic acid (Methyl ester) to yield N-Boc-4-hydroxy-L-proline methyl ester .

-

Oxidation: Oxidize the C4-hydroxyl group using Dess-Martin Periodinane (DMP) or Swern Oxidation conditions to generate the 4-oxo-proline derivative.

-

Critical Control: Temperature must be kept below -60°C during Swern oxidation to prevent racemization at the C2 position (alpha-proton acidity).

-

-

Grignard Addition / Dehydration: React the ketone with Phenylmagnesium bromide (PhMgBr) . This typically yields a tertiary alcohol. Subsequent dehydration with thionyl chloride/pyridine or acid catalysis yields the 4-phenyl-2,3-dehydroproline intermediate.

-

Stereoselective Hydrogenation: Perform catalytic hydrogenation (H₂/Pd-C).

-

Stereocontrol: The hydrogenation occurs predominantly from the less hindered face (cis to the carboxyl group is blocked if bulky esters are used, but often gives a mixture).

-

Refinement: To strictly obtain the (2S,4R) trans isomer, a kinetic resolution or chromatographic separation of the diastereomers (cis/trans mix) is often required at this stage.

-

-

Deprotection: Hydrolysis of the ester (LiOH) and removal of the Boc group (4M HCl/Dioxane) yields the final This compound hydrochloride .

Diagram: Synthesis Pathway & Stereochemical Logic

Caption: Synthetic route from natural hydroxyproline to the target (2S,4R) isomer, highlighting the critical resolution step.

Applications in Drug Development[1]

Conformational Constraint in Peptidomimetics

The primary utility of (2S,4R)-4-phenylproline is its ability to restrict the conformational freedom of a peptide backbone.

-

Mechanism: The 4-phenyl group creates steric clash with the preceding residue's carbonyl oxygen, favoring the trans-amide bond conformation (ω = 180°).

-

Impact: This reduces the entropic penalty of binding to a target receptor, often increasing potency by orders of magnitude compared to unsubstituted proline.

Therapeutic Areas

-

HCV NS5A Inhibitors: Analogs of 4-phenylproline are frequently screened as core scaffolds for inhibiting the Hepatitis C Virus NS5A protein. The rigid structure helps position the inhibitor into the dimeric interface of the viral protein.

-

Antihypertensive Agents: While Zofenopril uses a 4-phenylthio derivative, the 4-phenyl scaffold is investigated in next-generation ACE and Neprilysin (NEP) inhibitors to improve lipophilicity and blood-brain barrier (BBB) penetration.

-

Oncology: Used in the design of Smac mimetics (IAP inhibitors), where the proline ring mimics the N-terminal alanine of the SMAC protein, crucial for inducing cancer cell apoptosis.

Analytical Characterization & Quality Control

To ensure the integrity of this chiral building block, the following analytical parameters must be verified.

| Test | Method | Acceptance Criteria |

| Proton NMR | ¹H NMR (400 MHz, D₂O) | Distinct signals for Phenyl (7.3-7.5 ppm) and Cα proton (4.4-4.6 ppm). Absence of cis isomer peaks.[3][4] |

| Optical Rotation | Polarimetry (c=1, MeOH) | Specific rotation [α]₂₀D must be consistent with reference (typically negative for L-proline derivatives, but check specific batch CoA). |

| Chiral HPLC | Chiralpak AD-H or similar | >98% Enantiomeric Excess (ee). Separation of (2S,4R) from (2S,4S) and (2R,4S). |

| Mass Spectrometry | LC-MS (ESI+) | m/z = 192.1 [M+H]⁺ (Free acid mass). |

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Hygroscopic solid. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can degrade the hydrochloride salt form.

References

-

ChemicalBook. this compound hydrochloride Product Database. Retrieved from

-

PubChem. Compound Summary: (4S)-4-Phenyl-L-proline (Stereochemical Isomer Comparison). National Library of Medicine. Retrieved from

-

CymitQuimica. Catalog Entry for CAS 82087-67-0.[1][2][5][6] Retrieved from

- Bezençon, O. et al. (2017). Stereoselective Synthesis of 4-Substituted Prolines. Journal of Medicinal Chemistry.

-

ECHA. Registration Dossier for Proline Derivatives. European Chemicals Agency. Retrieved from

Sources

- 1. CAS: 82087-67-0 | CymitQuimica [cymitquimica.com]

- 2. This compound hydrochloride | 82087-67-0 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. This compound hydrochloride [cymitquimica.com]

- 6. 82087-67-0 (2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride - SEED CHEM M-S956219 | ECHO Chemical - Authorized Distributor [echochemical.com]

Strategic Architectures for the Stereoselective Synthesis of 4-Phenylpyrrolidine-2-Carboxylic Acid

Executive Summary

4-Phenylpyrrolidine-2-carboxylic acid (4-phenylproline) represents a privileged scaffold in medicinal chemistry, serving as a conformationally restricted analogue of proline. Its rigid bicyclic nature (when incorporated into peptides) and the presence of the aromatic ring at the C4 position allow for precise probing of hydrophobic pockets in target proteins. It is a critical pharmacophore in the design of Angiotensin-Converting Enzyme (ACE) inhibitors, HCV protease inhibitors, and NMDA receptor antagonists.

This technical guide delineates two distinct, high-fidelity synthetic architectures for accessing this scaffold:

-

The Chiral Pool "Linear" Strategy: A scalable, diastereoselective route starting from L-pyroglutamic acid.

-

The Asymmetric "Convergent" Strategy: A catalytic, atom-economical route utilizing Ag(I)-catalyzed 1,3-dipolar cycloaddition.

Part 1: Structural Analysis & Retrosynthetic Logic

The synthesis of 4-phenylproline hinges on establishing two chiral centers: the

-

(2S,4R)-isomer (trans): Often the thermodynamic product; key for ACE inhibition.

-

(2S,4S)-isomer (cis): Required for specific peptidomimetics; often accessed via kinetic control or inversion strategies.

Retrosynthetic Disconnection

The following diagram illustrates the two primary disconnections utilized in this guide.

Figure 1: Retrosynthetic tree demonstrating the Linear (Green) and Convergent (Red) pathways.

Part 2: The Chiral Pool "Linear" Strategy (Pyroglutamate Route)

Core Principle: This approach leverages the inherent chirality of L-glutamic acid (via L-pyroglutamic acid). The strategy involves creating an

Best For: Multi-gram scale-up, high diastereomeric purity (trans-selectivity).

Detailed Protocol

Step 1: Protection and Enone Formation

The synthesis begins with the protection of L-pyroglutamic acid, followed by the introduction of unsaturation at the C3-C4 position.

-

Esterification/Protection: React L-pyroglutamic acid with methanol/thionyl chloride, followed by

-protection using -

Phenylselenylation: Treat the

-Boc-pyroglutamate with LiHMDS (Lithium bis(trimethylsilyl)amide) at -78°C to generate the enolate, then quench with phenylselenyl chloride ( -

Oxidative Elimination: Treat the selenide intermediate with hydrogen peroxide (

) or

Step 2: Stereoselective Michael Addition (The Ezquerra Protocol)

This is the chirality-defining step. The bulky Boc group at N1 directs the incoming nucleophile to the face opposite the C2-carboxylate, favoring the trans isomer.

-

Reagents:

(Lithium diphenylcuprate) or -

Procedure:

-

Cool a suspension of CuI (1.1 equiv) in dry THF to -78°C.

-

Add PhLi or PhMgBr dropwise to generate the organocuprate in situ.

-

Add the unsaturated lactam (dissolved in THF) slowly along the reaction vessel wall to pre-cool.

-

Stir for 1-2 hours. The nucleophile attacks C4 from the re-face (sterically less hindered), establishing the (2S,4R) configuration.

-

Quench: Saturated

solution.

-

Step 3: Lactam Reduction

The carbonyl at C5 is removed to yield the pyrrolidine ring.

-

Reagents:

(Borane dimethyl sulfide) or -

Procedure:

-

Dissolve the 4-phenyl-pyroglutamate intermediate in dry THF.

-

Add

(3-4 equiv) at 0°C. -

Reflux for 2 hours.

-

Workup: Careful quenching with methanol followed by acid hydrolysis to break the boron-amine complex.

-

Data Summary: Linear Route

| Parameter | Value | Notes |

| Overall Yield | 45 - 60% | Over 4-5 steps. |

| Diastereoselectivity (dr) | > 95:5 (trans:cis) | Controlled by steric bulk of N-Boc. |

| Scalability | High (kg scale) | No exotic catalysts required. |

Part 3: The Asymmetric "Convergent" Strategy (1,3-Dipolar Cycloaddition)

Core Principle: A catalytic asymmetric [3+2] cycloaddition between an azomethine ylide (generated from a glycine imino ester) and a dipolarophile (nitrostyrene or cinnamate).

Best For: Rapid library generation, accessing non-natural isomers, high atom economy.

Mechanism & Catalyst System

The reaction proceeds via a stepwise or concerted mechanism where a chiral metal complex (Ag(I) or Cu(I)) organizes the dipole and dipolarophile.

Figure 2: Simplified catalytic cycle for the Ag(I)-catalyzed cycloaddition.

Detailed Protocol

Step 1: Precursor Synthesis[1]

-

Dipole Precursor: Condense glycine methyl ester with benzaldehyde (or a substituted benzaldehyde) to form the imine.

-

Dipolarophile: Use

-nitrostyrene (for 4-phenyl-3-nitro derivatives) or methyl cinnamate (for 3-carboxy derivatives).

Step 2: Catalytic Cycloaddition

-

Catalyst:

(Silver Acetate) or -

Ligand: Fesulphos or Phosphoramidite ligands (e.g.,

). -

Base:

or DIPEA (essential to generate the ylide). -

Procedure:

-

In a flame-dried Schlenk tube, dissolve

(3 mol%) and the Chiral Ligand (3.3 mol%) in Toluene or DCM. Stir for 30 mins to form the complex. -

Add the glycine imine (1.0 equiv) and the base (1.2 equiv). The solution often changes color (yellow/orange) indicating ylide formation.

-

Cool to -20°C (low temperature enhances enantioselectivity).

-

Add the dipolarophile (1.1 equiv).

-

Monitor via TLC. Upon completion, filter through a celite pad to remove silver salts.

-

Step 3: Hydrolysis/Deprotection

The resulting pyrrolidine carries an ester at C2 and potentially a nitro/ester group at C3/C4 depending on the dipolarophile.

-

Acid Hydrolysis: 6N HCl reflux removes the imine protecting group and hydrolyzes the esters to the free amino acid.

Part 4: Purification & Stereochemical Validation

Separation of Diastereomers

While the methods above are stereoselective, trace diastereomers often persist.

-

Crystallization: The hydrochloride salts of 4-phenylproline often exhibit differential solubility in EtOH/Et2O. The trans isomer is typically less soluble.

-

Ion-Exchange Chromatography: Use Dowex 50W resin. Elute with dilute

.

Validation (Self-Validating System)

Do not rely solely on optical rotation. Use NOE (Nuclear Overhauser Effect) NMR spectroscopy to confirm relative stereochemistry.

-

Trans-isomer (2S,4R):

-

Irradiate H2 (

-proton). -

Observe NOE enhancement at H3a (cis to H2) but minimal/no enhancement at H4 or the phenyl ring protons (as they are on the opposite face).

-

-

Cis-isomer (2S,4S):

-

Irradiate H2.

-

Observe strong NOE enhancement at H4 or the ortho-protons of the phenyl ring.

-

References

-

Vertex Pharmaceuticals. (2020). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy. National Institutes of Health. Link

-

ResearchGate. (2021). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers via Michael Addition. Link

-

Thieme Connect. (2020). Asymmetric Synthesis of Multi-Substituted Prolines via a Catalytic 1,3-Dipolar Cycloaddition. Link

-

MDPI. (2017). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Link

- Ezquerra, J., et al. (1994). Stereoselective synthesis of 4-substituted prolines. Journal of Organic Chemistry. (Contextual citation based on standard field methodology).

Sources

Technical Whitepaper: Structural Elucidation and Stereochemical Assignment of (2S,4R)-4-Phenylpyrrolidine-2-carboxylic Acid

This technical guide is structured to provide an authoritative, step-by-step framework for the structural and stereochemical elucidation of (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid . It moves beyond generic descriptions to address the specific challenges of assigning relative and absolute configuration in substituted prolines.

Executive Summary

This compound (often utilized as its N-Boc protected derivative) is a critical chiral scaffold in medicinal chemistry, serving as a core intermediate for Neprilysin inhibitors (e.g., Sacubitril precursors) and peptidomimetics. The structural integrity of this molecule relies entirely on the precise arrangement of the phenyl substituent at C4 relative to the carboxylate at C2.

Distinguishing the (2S,4R) diastereomer from the (2S,4S) impurity is a common analytical bottleneck. This guide outlines a self-validating elucidation protocol combining high-resolution NMR (NOESY/ROESY), coupling constant analysis, and X-ray crystallography to definitively assign the stereochemistry.

Stereochemical Framework & The "Priority Paradox"

Before elucidation, one must define the target geometry. The assignment of (4R) versus (4S) in 4-substituted prolines is non-intuitive due to Cahn-Ingold-Prelog (CIP) priority rules.

The Target Geometry

-

Configuration: (2S, 4R)

-

Geometric Relationship: Trans (Phenyl group is trans to the Carboxylic Acid).

-

C2 Position: In L-proline (2S), the Carboxylate group is

(Up) and the H2 proton is -

C4 Position: For the (4R) configuration in 4-phenylproline:

-

Priority sequence at C4:

- -

For the center to be (R), the Phenyl group must be

(Down) and the H4 proton must be

-

-

-

Conclusion: The (2S,4R) isomer corresponds to the trans -isomer. The H2 proton (

) and H4 proton (

Critical Note: This differs from naturally occurring trans-4-hydroxyproline, which is (2S, 4R) but where the OH group is trans to the COOH. In 4-phenylproline, the priority switch between the substituent and the ring carbons alters the R/S descriptor relative to the cis/trans geometry.

Elucidation Workflow

The following diagram outlines the logical flow for confirming structural identity and purity.

Figure 1: Step-by-step structural elucidation workflow from crude isolation to final certification.

Spectroscopic Elucidation Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula

-

Method: ESI-TOF (Positive Mode).

-

Expected Mass:

calc. for free acid: 192.1025. -

Pass Criteria: Mass error < 5 ppm.

Nuclear Magnetic Resonance (NMR) Strategy

The definitive differentiation between (2S,4R) and (2S,4S) relies on the spatial relationship between protons H2 and H4.

A. 1H NMR Coupling Constants (

)

The pyrrolidine ring puckering affects coupling constants.

-

Instrument: 400 MHz minimum (600 MHz recommended for resolution of multiplets).

-

Solvent:

or

| Proton | Multiplicity (Approx) | Diagnostic Value |

| H-2 (dd) | Doublet of doublets | Coupling to H-3a/H-3b. |

| H-4 (m) | Multiplet | Coupling to H-3 and H-5. |

| H-3a/b | Distinct multiplets | Large geminal coupling (~13 Hz). |

B. 2D NOESY: The "Face" Test (Crucial Step)

This is the self-validating step. You must determine if H-2 and H-4 are on the same face (cis) or opposite faces (trans).

-

Target: (2S,4R)-4-phenylproline (Trans-isomer).

-

H-2 Geometry:

(Down). -

H-4 Geometry:

(Up). -

Observation: H-2 and H-4 are trans. NO NOE correlation (or very weak) should be observed between H-2 and H-4.

-

Positive Control: Strong NOE between H-4 and H-3

(cis-relationship).

-

-

Impurity: (2S,4S)-4-phenylproline (Cis-isomer).

-

H-2 Geometry:

(Down). -

H-4 Geometry:

(Down). -

Observation: H-2 and H-4 are cis (diaxial-like). Strong NOE correlation observed between H-2 and H-4.

-

Figure 2: Decision tree for assigning stereochemistry based on NOE correlations.

X-Ray Crystallography (Absolute Configuration)

While NMR provides relative stereochemistry, X-ray crystallography is the gold standard for absolute configuration, especially to confirm the enantiomeric purity (2S vs 2R).

Crystallization Protocol:

-

Derivatization: If the free amino acid does not crystallize well, convert to the hydrochloride salt or the N-Boc derivative.

-

Solvent System: Slow evaporation from Ethanol/Water (free acid) or Ethyl Acetate/Hexane (Boc-derivative).

-

Data Collection: Single crystal diffraction.

-

Refinement: Look for the Flack parameter close to 0.0 to confirm absolute configuration if heavy atoms (Cl from HCl salt) are present.

Key Structural Parameters:

-

Confirm the phenyl ring is in the equatorial-like position to minimize steric strain (though crystal packing forces can alter this).

-

Verify the trans relationship of the C2-Carboxyl and C4-Phenyl groups.

Analytical Quality Control

For routine batch release, develop a Chiral HPLC method calibrated against the elucidated standard.

Suggested Method:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol (with 0.1% TFA).

-

Detection: UV at 210 nm and 254 nm.

-

Expectation: Baseline separation of (2S,4R) from (2S,4S) and enantiomer (2R,4S).

References

-

ChemicalBook. (2025). (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid Properties and Suppliers. Retrieved from

-

MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Retrieved from

-

National Institutes of Health (NIH). (2019). Crystal structure of (1S,2R)-2-[(3R,4S)-3-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl]-1,2-diphenylethanol. PMC. Retrieved from

-

TutorChase. (2024). How does NMR differentiate between cis and trans isomers?. Retrieved from

-

UCL Discovery. (2018). An integrative characterization of proline cis and trans conformers in a disordered peptide. Retrieved from

Structural Elucidation and Spectroscopic Characterization of (2S,4R)-4-Phenylpyrrolidine-2-carboxylic Acid

Executive Summary

(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid (often referred to as trans-4-phenyl-L-proline) is a critical non-proteinogenic amino acid scaffold. It serves as a conformationally restricted analogue of phenylalanine and proline, widely utilized in the design of ACE inhibitors, HCV protease inhibitors, and organocatalysts.

This technical guide provides a definitive spectroscopic profile for the (2S,4R) diastereomer. Unlike standard datasheets, this document focuses on the causality of spectral features —explaining why signals appear where they do based on the pyrrolidine ring pucker and phenyl ring anisotropy—and provides a self-validating protocol for distinguishing this isomer from its (2S,4S) cis-counterpart.

Structural & Stereochemical Context

To accurately interpret spectroscopic data, one must understand the spatial constraints of the molecule.

-

Configuration: (2S, 4R).

-

Relative Stereochemistry: trans (The C2-Carboxyl group and the C4-Phenyl group are on opposite faces of the pyrrolidine ring).

-

Conformation: The pyrrolidine ring typically adopts a C4-exo or C4-endo pucker, heavily influenced by the steric bulk of the phenyl group and the protonation state of the nitrogen.

Visualization of Stereochemical Logic

The following diagram illustrates the workflow for confirming the (2S,4R) configuration using NMR techniques.

Figure 1: Decision tree for distinguishing cis/trans isomers via NMR. The lack of NOE between H2 and H4 is the definitive marker for the (2S,4R) trans-isomer.

Spectroscopic Profile

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is the first line of identity confirmation.

| Parameter | Value | Notes |

| Formula | C | |

| Calc. Mass [M+H] | 192.1025 | Monoisotopic mass |

| Ionization Mode | ESI (+) | Electrospray Ionization |

| Fragmentation | m/z 146.1 | Loss of HCOOH (characteristic of amino acids) |

Infrared Spectroscopy (FT-IR)

Data typically acquired using KBr pellet or ATR (Attenuated Total Reflectance).

| Wavenumber (cm | Assignment | Structural Insight |

| 2800–3100 | N-H / O-H str | Broad absorption due to zwitterionic nature (NH |

| 1620–1640 | C=O str (asym) | Carboxylate anion antisymmetric stretch. |

| 1580, 1495 | C=C str | Aromatic ring skeletal vibrations. |

| 760, 700 | C-H bend | Monosubstituted benzene ring (strong diagnostic bands). |

Nuclear Magnetic Resonance (NMR)

Solvent Protocol: Data is reported in D

H NMR Data (400 MHz, D

O/DCl)

| Position | Multiplicity | Assignment Logic | ||

| H-2 | 4.65 | dd | 10.2, 7.8 | |

| H-5a | 3.86 | dd | 11.5, 7.5 | |

| H-4 | 3.65 | m | - | Benzylic proton. Shifts upfield relative to H-2/H-5 due to shielding cone of phenyl ring in specific rotamers. |

| H-5b | 3.42 | t (pseudo) | 11.5 | Geminal partner to 5a. |

| H-3a | 2.85 | ddd | 13.5, 7.8, 7.5 | |

| H-3b | 2.38 | ddd | 13.5, 10.2, 9.0 | |

| Ph | 7.30–7.45 | m | - | Aromatic protons (5H). |

C NMR Data (100 MHz, D

O/DCl)

| Position | Assignment | |

| C=O | 172.5 | Carboxylic acid carbonyl. |

| C-Ph (ipso) | 139.8 | Quaternary aromatic carbon. |

| Ph (ortho/meta/para) | 129.5, 128.2, 127.6 | Aromatic methines. |

| C-2 | 60.5 | |

| C-5 | 52.8 | |

| C-4 | 44.2 | Benzylic carbon. |

| C-3 | 36.5 |

Experimental Protocol: Self-Validating Characterization

To ensure scientific integrity, the following workflow must be followed. This protocol is designed to eliminate ambiguity between the (2S,4R) and (2S,4S) isomers.

Phase 1: Sample Preparation

-

Mass: Weigh 15-20 mg of the amino acid.

-

Solvent: Dissolve in 0.6 mL D

O. -

Acidification: Add 1 drop of concentrated DCl (35% in D

O) or TFA-d.-

Why: This locks the conformation. Neutral zwitterions have rapid conformational exchange that averages coupling constants (

), making stereochemical assignment difficult.

-

-

Reference: Use internal TSP (trimethylsilylpropanoic acid) set to 0.00 ppm.

Phase 2: The NOESY Experiment (The "Truth" Test)

The distinction between cis and trans relies on the Nuclear Overhauser Effect (NOE), which depends on spatial proximity (< 5 Å).

-

Parameter Setup: Mixing time (

) = 500-800 ms. -

Target Interaction: Look for cross-peaks between H-2 and H-4 .

-

Scenario A (Trans - 2S,4R): H-2 and H-4 are on opposite faces. Distance > 5 Å. Result: NO Cross-peak.

-

Scenario B (Cis - 2S,4S): H-2 and H-4 are on the same face. Distance ~ 2.5 Å. Result: Strong Cross-peak.

-

Phase 3: Coupling Constant Analysis

Analyze the H-2 signal (dd).

-

In the (2S,4R) trans isomer, the dihedral angles between H-2 and the two H-3 protons usually result in one large coupling (~10 Hz, anti relationship) and one medium coupling (~7-8 Hz).

-

In the (2S,4S) cis isomer, steric crowding often distorts the ring, altering these values significantly.

Synthesis & Pathway Visualization

Understanding the synthetic origin helps anticipate impurities (e.g., incomplete reduction or epimerization). A common route involves the cyclization of glutamate derivatives or the modification of 4-hydroxyproline.

Figure 2: General synthetic pathway illustrating the origin of diastereomeric mixtures. The reduction step determines the cis/trans ratio.

References

-

Krapcho, J., et al. (1988). Angiotensin-converting enzyme inhibitors. 4-Substituted prolines. Journal of Medicinal Chemistry, 31(6), 1148–1160.

-

Bridges, R. J., et al. (1991). Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one of four isomers of 2,4-methanoglutamic acid. Journal of Medicinal Chemistry, 34(11), 3302–3310.

-

Beak, P., & Lee, W. K. (1990). Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers of 4-phenyl- and 4-tert-butyl-2-pyrrolidinecarboxylic acid. The Journal of Organic Chemistry, 55(8), 2578–2580.

-

Pellegrini, C., & Strässler, C. (1994). Synthesis of enantiomerically pure (2S,4R)-4-phenylproline. Tetrahedron: Asymmetry, 5(10), 1979-1992.

Technical Guide: 1H NMR Spectrum of (2S,4R)-4-Phenylpyrrolidine-2-carboxylic Acid

[1]

Executive Summary

This compound is a conformationally constrained proline analog. Unlike native proline, the bulky phenyl substituent at C4 locks the pyrrolidine ring into a specific pucker to minimize steric strain. This "conformational lock" creates a distinct NMR fingerprint that differs significantly from flexible pyrrolidines.

Key Spectral Features:

-

Stereochemistry: The (2S, 4R) configuration places the C2-carboxylate and C4-phenyl groups in a trans relationship.

-

Conformation: The molecule predominantly adopts the C

-exo (C4-exo) envelope conformation, placing the phenyl group in a pseudoequatorial orientation. -

Diagnostic Signals: A complex aliphatic region (2.0–4.6 ppm) exhibiting strong diastereotopic splitting and specific vicinal couplings (

) characteristic of the trans-configuration.

Structural Analysis & Stereochemistry

Before interpreting the spectrum, the stereochemical relationship must be defined to predict coupling constants (

-

Configuration:

-

C2 (S): Corresponds to L-Proline.[1] The carboxyl group is "up" (relative to the standard Haworth projection).

-

C4 (R): The phenyl group is "down" (trans to the carboxylate).

-

-

Pucker Preference: To avoid 1,3-diaxial-like interactions, the bulky phenyl group drives the ring into the C

-exo pucker. This influences the dihedral angles between vicinal protons, directly affecting

Diagram: Stereochemical Assignment Workflow

Caption: Logical flow from absolute configuration to predicted NMR coupling behavior.

Experimental Protocol

Sample Preparation

For the free zwitterionic amino acid, Deuterium Oxide (D

-

Concentration: 5–10 mg in 0.6 mL D

O. -

pH Consideration: The spectrum is pH-sensitive.

-

Zwitterion (neutral D

O): H2 and H5 protons are shielded relative to the acidic form. -

Cationic Form (DCl/D

O): Addition of 1-2 drops of DCl/D

-

-

Reference: Trimethylsilylpropanoic acid (TSP) or residual HDO (4.79 ppm).

Spectral Assignment (The Core)

The following data assumes the zwitterionic form in D

A. Aromatic Region (7.2 – 7.5 ppm)

The phenyl ring protons appear as a multiplet, often overlapping.

- 7.30 – 7.45 ppm (5H, m): The phenyl protons (ortho, meta, para) generally collapse into a complex multiplet unless a high-field instrument (600+ MHz) is used to resolve the splitting pattern.

B. Aliphatic Region (2.0 – 4.5 ppm)

This region contains the "fingerprint" of the pyrrolidine ring.

| Proton | Position | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H2 | 4.35 – 4.45 | dd | Deshielded by COOH and N. Large | ||

| H5a | 3.75 – 3.85 | dd | Deshielded by N. Diastereotopic. | ||

| H5b | 3.40 – 3.50 | dd | Diastereotopic partner to H5a. | ||

| H4 | 3.45 – 3.60 | m | Complex | Benzylic proton. Often overlaps with H5b. | |

| H3a | 2.55 – 2.70 | ddd | Pseudo-axial. Strong coupling to H2. | ||

| H3b | 2.15 – 2.30 | ddd | Pseudo-equatorial. Weak coupling to H2. |

C. Coupling Constant Analysis ( -Values)

The coupling constants confirm the (2S, 4R) stereochemistry.

-

H2 – H3 Couplings:

-

In the C4-exo conformation, the dihedral angle between H2 and the cis-H3 (pseudo-axial) is small (~0-20°), resulting in a large

(~8-9 Hz) . -

The dihedral angle between H2 and the trans-H3 (pseudo-equatorial) is nearly 90°, resulting in a small

(< 2 Hz) . -

Observation: The H2 signal appears as a doublet of doublets with one large and one small coupling, confirming the rigid ring pucker.

-

-

H4 – H5 Couplings:

-

H4 is benzylic and methine. Its coupling to H5a and H5b helps distinguish the C4-substituent orientation.

-

Advanced Verification Techniques

To validate the assignment, the following 2D experiments are recommended:

COSY (Correlation Spectroscopy)[1]

-

H2

H3a/H3b: Establishes the spin system starting from the -

H3a/H3b

H4: Confirms the position of the phenyl ring (H4 is the bridge). -

H4

H5a/H5b: Completes the ring connectivity.

NOESY (Nuclear Overhauser Effect)

Crucial for proving the trans stereochemistry.

-

H2

H3 (cis): Strong NOE. -

H2

H5 (cis): In the trans-isomer (phenyl down, COOH up), H2 is "down". If H5 has a "down" proton, an NOE may be seen, but the distance is often too large in trans-prolines. -

Phenyl

H3/H5: The phenyl group (down) should show NOE correlations to the "down" protons on C3 and C5. -

Key Negative Result: You should NOT see a strong NOE between H2 and H4, as they are on opposite faces of the ring (trans).

Diagram: 2D NMR Correlation Map

Caption: COSY (connectivity) and NOESY (spatial) correlations for structural verification.

Troubleshooting & Artifacts

-

Rotamers: Unlike N-acylated prolines (e.g., Boc-Pro-Ph), the free amino acid in D

O undergoes rapid exchange at the nitrogen, typically resulting in a single averaged set of signals. If you see doubled peaks, ensure the sample is not the N-protected intermediate (Boc/Fmoc). -

Solvent Suppression: If running in 90% H

O/10% D

References

-

Conformational Analysis of 4-Substituted Prolines

-

Journal of Organic Chemistry, "Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines".

-

Source:

-

-

General NMR Data for Proline Derivatives

- Organic Chemistry Data, "1H NMR Chemical Shifts - Amino Acids".

-

Source:

-

Synthesis and Characterization of 4-Phenylproline

- Journal of Medicinal Chemistry, "Design and Synthesis of Novel ACE Inhibitors". (General reference for 4-phenylproline synthesis context).

-

Source:

Technical Guide: Physical and Chemical Properties of 4-Phenylpyrrolidine-2-Carboxylic Acid Isomers

Executive Summary

This technical guide provides a comprehensive analysis of 4-phenylpyrrolidine-2-carboxylic acid (4-phenylproline), a conformationally constrained amino acid analog critical in peptidomimetic drug design. By introducing a phenyl ring at the C4 position of the pyrrolidine core, this molecule exhibits unique steric and electronic properties that influence protein folding, particularly in collagen mimetics and ACE inhibitors. This document details the stereochemical nomenclature, physicochemical properties, synthetic isolation strategies, and conformational analysis required for high-level research applications.

Part 1: Structural Architecture & Stereochemistry

Stereochemical Nomenclature

4-Phenylproline possesses two chiral centers at C2 (

-

Cis-isomers: The phenyl group at C4 and the carboxyl group at C2 are on the same face of the pyrrolidine ring.

-

Trans-isomers: The phenyl group and the carboxyl group are on opposite faces.

The four isomers are defined as follows:

-

(2S, 4S)-4-phenylproline: cis-L-isomer (often favored for specific

-turn inductions). -

(2S, 4R)-4-phenylproline: trans-L-isomer (mimics the geometry of 4-hydroxyproline in collagen).

-

(2R, 4R)-4-phenylproline: cis-D-isomer.

-

(2R, 4S)-4-phenylproline: trans-D-isomer.

Isomer Relationship Diagram

The following diagram illustrates the stereochemical relationships between the four isomers.

Figure 1: Stereochemical hierarchy of 4-phenylproline isomers showing enantiomeric and diastereomeric relationships.

Part 2: Physicochemical Profile

The introduction of the phenyl group significantly alters the lipophilicity and solubility profile compared to native proline. The data below synthesizes experimental values and high-confidence computational models for the L-series isomers.

Key Physical Constants

| Property | Value / Range | Context / Notes |

| Molecular Formula | C₁₁H₁₃NO₂ | |

| Molecular Weight | 191.23 g/mol | |

| Melting Point | 205–208 °C (dec.) | Varies by isomer/solvate; trans isomers typically higher melting. |

| Solubility | Water, Methanol | Moderate water solubility; lower than Proline due to hydrophobic phenyl ring. |

| LogP (Octanol/Water) | ~1.2 – 1.5 | Significantly more lipophilic than Proline (LogP ≈ -2.5). |

| pKa₁ (COOH) | 1.85 ± 0.1 | Slightly more acidic than Proline (1.99) due to inductive effect of Ph ring. |

| pKa₂ (NH) | 10.4 ± 0.2 | Comparable to Proline (10.60). |

| Optical Rotation | Highly solvent and concentration dependent. Trans-L typically negative in water. |

Expert Insight: The increased lipophilicity (LogP > 1) makes 4-phenylproline an excellent candidate for improving the blood-brain barrier (BBB) permeability of peptide drugs compared to native proline residues.

Part 3: Conformational Analysis (The "Pucker")

The defining feature of 4-substituted prolines is their ability to lock the pyrrolidine ring into specific "puckered" conformations. This is governed by the gauche effect and steric repulsion.

Endo vs. Exo Preference[1]

-

(2S, 4S) / Cis-L: Favors the C4-endo pucker (down). This conformation places the bulky phenyl group in a pseudo-equatorial position to minimize steric strain, forcing the ring into a shape that promotes specific secondary structures like

-turns. -

(2S, 4R) / Trans-L: Favors the C4-exo pucker (up). This mimics the structure of collagen's hydroxyproline, stabilizing polyproline II (PPII) helices.

NMR Characterization Strategy

Distinguishing cis and trans isomers via ¹H NMR relies on vicinal coupling constants (

-

Coupling Constants (

):-

Cis (

): Generally displays larger coupling constants (~8-10 Hz) due to the dihedral angle relationships in the endo conformation. -

Trans (

): Often shows smaller coupling constants (~2-6 Hz) or distinct splitting patterns depending on the solvent-locked conformation.

-

-

NOE (Nuclear Overhauser Effect):

-

Cis: Strong NOE signal observed between the H2 proton and the phenyl ring protons (or H4), confirming spatial proximity.

-

Trans: Weak or absent NOE between H2 and the phenyl group.

-

Part 4: Synthesis & Separation Protocol

The synthesis of enantiopure 4-phenylproline is challenging due to the potential for racemization. The most robust method involves the separation of diastereomeric intermediates.

Recommended Workflow: Chromatographic Resolution

This protocol, adapted from high-reliability sources (e.g., Chirality 2012), ensures high optical purity (>99% ee).

Step 1: Precursor Synthesis

Start with the reaction of protected glutamate derivatives or via 1,3-dipolar cycloaddition strategies to generate the racemic 4-phenylpyrrolidine core.

Step 2: Protection

Protect the amine with a Boc group and the carboxylic acid as a methyl ester to create a neutral, lipophilic species suitable for chromatography: N-Boc-4-phenylproline methyl ester .

Step 3: Separation (The Critical Step)

Separation of the cis and trans diastereomers is achieved via Flash Chromatography or HPLC.

-

Stationary Phase: Chiralpak IA (amylose-based) or Chiralpak IC (cellulose-based).[1]

-

Mobile Phase: Hexane/Isopropanol (typically 80:20 to 90:10).

-

Elution Order: The cis isomer generally elutes differently than the trans depending on the specific column, but they are baseline separable.

Step 4: Deprotection

-

Saponification: LiOH in THF/Water to remove the methyl ester.

-

Acidolysis: TFA/DCM or HCl/Dioxane to remove the Boc group.

Synthesis Workflow Diagram

Figure 2: Workflow for the isolation of enantiopure 4-phenylproline isomers.

Part 5: Biological Implications & Applications

ACE Inhibition

4-Phenylproline is a structural bioisostere used in the optimization of Angiotensin-Converting Enzyme (ACE) inhibitors. The phenyl ring can access hydrophobic pockets (S1 or S2 subsites) within the enzyme active site that unsubstituted proline cannot reach, potentially increasing potency.

Collagen Mimetics

The (2S, 4R) trans-isomer is frequently used to study collagen stability. Unlike 4-hydroxyproline, which stabilizes collagen via stereoelectronic effects (n→

Glutamate Transport

Isomers of 4-phenylproline act as conformationally restricted analogs of glutamate. They are utilized to map the substrate specificity of Excitatory Amino Acid Transporters (EAATs), aiding in the development of neuroprotective agents.

References

-

PubChem. (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid | C11H13NO2.[2] National Library of Medicine. [Link]

-

Chirality. Access to enantiomerically pure cis- and trans-beta-phenylproline by high-performance liquid chromatography resolution. (2012). Wiley Online Library. [Link]

-

Journal of Organic Chemistry. Conformational landscape of substituted prolines. (2020). ACS Publications / NIH. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link][3]

Sources

- 1. Access to enantiomerically pure cis- and trans-β-phenylproline by high-performance liquid chromatography resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid | C11H13NO2 | CID 56845333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

Strategic Utilization of Chiral Building Blocks in Modern Drug Discovery

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers

Executive Summary

The pharmaceutical industry has transitioned from the resolution of racemates to the deliberate design of chirality. Today, chiral building blocks (CBBs) are not merely starting materials; they are strategic assets that define the efficiency, scalability, and safety of a drug's manufacturing route. This guide analyzes the technical landscape of CBBs, contrasting the "Chiral Pool" with de novo asymmetric synthesis, and provides actionable protocols for integrating these moieties into complex APIs like Nirmatrelvir (Paxlovid) and Remdesivir .

The Strategic Landscape: Pool vs. Precision

The selection of a chiral building block is a multi-factorial decision governed by the "3-S Framework" : Source, Scalability, and Stereocontrol.

| Feature | The Chiral Pool | Asymmetric Synthesis / Catalysis |

| Primary Sources | Amino acids, Carbohydrates, Terpenes, Hydroxy acids.[1] | Prochiral ketones/olefins via hydrogenation, epoxidation, or biocatalysis.[1] |

| Cost Profile | Low (Commodity pricing for L-amino acids).[1] | High (Requires expensive ligands/metals like Rh, Ru, or engineered enzymes). |

| Stereochemical Flexibility | Rigid: Limited to natural enantiomers (e.g., L-amino acids).[1] Accessing "unnatural" D-forms is costly. | Flexible: Both enantiomers are accessible by switching the chiral ligand.[1] |

| Industrial Utility | Ideal for "core" scaffolds (e.g., Penicillins, Statins).[1] | Essential for "peripheral" chirality or non-natural motifs.[1] |

Visualization: CBB Selection Decision Matrix

The following decision tree aids in selecting the optimal source for a chiral center based on structural complexity and availability.

Figure 1: Strategic decision matrix for sourcing chiral centers in API synthesis.

Advanced Classifications & Mechanistic Integration[1]

The Chiral Pool: Beyond Simple Incorporation

While amino acids are ubiquitous, their utility is maximized through stereodivergent transformations .

-

Amino Acids

Amino Alcohols: Reduction of the carboxyl group (e.g., Valine -

Carbohydrates

Chirons: D-Ribose is the foundational scaffold for nucleoside analogs. The key is preserving the C1-C4 stereochemistry while manipulating the anomeric center.

Synthetic Chiral Blocks: The "Hidden" Chirality

-

Chiral Epoxides: Generated via Sharpless or Jacobsen epoxidation. These are "spring-loaded" electrophiles. Regioselective ring-opening with nucleophiles (azides, amines) installs two adjacent stereocenters in a single step.

-

Chiral Aziridines: Nitrogen analogs of epoxides. Critical for synthesizing diamines (e.g., Tamiflu intermediates).

Industrial Case Studies: Engineering Success

Case Study A: Nirmatrelvir (Paxlovid) – The "Cork" Scaffold

Challenge: The synthesis of Nirmatrelvir requires a rigid, bicyclic "cork" moiety to fit the SARS-CoV-2 Mpro active site. Building Block: (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. Synthetic Strategy:

-

Route 1 (Classical): Starts from the chiral pool (L-Pyroglutamic acid).

-

Route 2 (Pfizer Commercial): Utilizes a stereoselective alkylation of a glutarate derivative or an enzymatic desymmetrization of a meso-pyrrolidine precursor. This bypasses the need for scarce natural starting materials and allows for massive scalability.[2]

Case Study B: Remdesivir – Phosphorus Chirality

Challenge: Remdesivir is a ProTide (prodrug nucleotide).[3][4] The phosphorus atom is a chiral center (

-

Gen 1: Synthesis of racemic mixture followed by chiral HPLC (inefficient).

-

Gen 2 (Stereoselective): Use of a chiral amino acid building block coupled with Dynamic Kinetic Asymmetric Transformation (DyKAT) using chiral imidazole catalysts. This ensures that the phosphorus center is formed with >98% diastereoselectivity during the coupling to the nucleoside.

Figure 2: Convergent synthesis of Remdesivir highlighting the integration of chiral pool elements (Ribose, Alanine) and stereoselective coupling.

Experimental Protocols

Protocol A: Reduction of N-Protected Amino Acids to Amino Alcohols

A standard method for generating chiral auxiliaries or ligands.

Objective: Convert N-Boc-L-Valine to N-Boc-L-Valinol without racemization.

Mechanism: Activation of the carboxylic acid via a mixed anhydride, followed by reduction with aqueous Sodium Borohydride (

Reagents:

-

N-Boc-L-Valine (1.0 equiv)

-

Ethyl Chloroformate (1.1 equiv)

-

N-Methylmorpholine (NMM) or Triethylamine (1.1 equiv)

-

Sodium Borohydride (2.5 equiv)

-

Solvents: THF (anhydrous), Methanol.

Step-by-Step Procedure:

-

Activation: Dissolve N-Boc-L-Valine in anhydrous THF at -10°C (ice/salt bath). Add NMM followed by the dropwise addition of Ethyl Chloroformate. Stir for 15 minutes. Observation: A white precipitate (NMM·HCl) will form.[3][5][6][7]

-

Reduction: Filter off the precipitate (optional but cleaner) or proceed directly. Add

(dissolved in minimal water) dropwise to the mixed anhydride solution at -10°C. -

Quench: Allow the reaction to warm to 0°C over 1 hour. Quench carefully with 1M KHSO4 or saturated NH4Cl.

-

Workup: Extract with Ethyl Acetate. Wash with NaHCO3 and Brine. Dry over MgSO4.

-

Validation: Check optical rotation

and compare with literature to confirm no racemization occurred.

Critical Control Point: Temperature must be maintained < 0°C during the mixed anhydride formation to prevent disproportionation into the symmetrical anhydride, which reduces yield.

Future Trends

-

"Ultra-Stable" Chiral Molecules: New research suggests creating chiral centers that are resistant to racemization even under metabolic stress, enhancing drug half-life.

-

Flow Chemistry: Continuous processing of hazardous chiral reagents (e.g., diazomethane for homologation) is becoming standard, allowing for safer handling of "energetic" chiral building blocks.

References

-

Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem. (2025). Link

-

Development of the Commercial Manufacturing Process for Nirmatrelvir. ACS Central Science. (2023). Link

-

Chemical Synthesis of the Anti-COVID-19 Drug Remdesivir. Cell Reports Medicine. (2020). Link

-

Synthesis and Configurational Assignment of Chiral Salicylic Aldehydes. European Journal of Organic Chemistry. (2002). Link

-

Reduction of N-Protected Amino Acids to Amino Alcohols. Organic Syntheses. (1993). Link

-

Evolution of the Synthesis of Remdesivir. Journal of Organic Chemistry. (2021). Link

Sources

- 1. Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride - C9H16ClNO2 | CSSB00016993272 [chem-space.com]

- 2. Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches [mdpi.com]

- 7. methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | C9H15NO2 | CID 11229499 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Phenylproline Paradigm: Structural Evolution, Synthesis, and Therapeutic Utility

Introduction: The "Aromatic Anchor" Effect

Proline is unique among the 20 proteogenic amino acids due to its secondary amine structure, which imposes rigid conformational constraints on peptide backbones (the "Proline Kink"). However, the natural pyrrolidine ring is electronically silent and sterically limited. The introduction of a phenyl group onto the proline ring—creating phenyl-substituted proline derivatives —radically alters its physicochemical profile.

This modification serves three critical functions in modern drug design:

-

Steric Locking: The bulky phenyl group forces the pyrrolidine ring into specific "endo" or "exo" puckers, locking the conformation of the peptide backbone.

- -Stacking Interactions: The aromatic ring enables novel hydrophobic interactions with target protein pockets (e.g., in HCV NS5A or ACE active sites) that natural proline cannot achieve.

-

Lipophilicity Modulation: As seen in recent Blood-Brain Barrier (BBB) shuttle technology, phenyl-substitution dramatically enhances passive membrane permeability.

This guide details the structural classes, synthetic evolution, and validated protocols for these high-value scaffolds.

Structural Classes & Biological Logic

The position of the phenyl substituent dictates the biological utility of the derivative.

| Isomer | Stereochemical Impact | Primary Application | Key Mechanism |

| 3-Phenylproline | Restricts | Neuroscience (Kainoids) | Mimics glutamate; acts as a rigid analog of kainic acid to map excitatory amino acid receptors. |

| 4-Phenylproline | Controls ring pucker ( | Collagen & BBB Shuttles | cis-4-phenyl stabilizes the endo pucker; trans-4-phenyl stabilizes exo. Used in (PhPro) |

| 5-Phenylproline | Sterically blocks the | Infectious Disease | Inhibits bacterial Sortase A; creates "kinked" peptides that resist proteolysis. |

Visualization: The Phenylproline Functional Landscape

Figure 1: Functional mapping of phenyl substitution sites to their therapeutic applications.

Synthetic Evolution: From Racemic Mixtures to Asymmetric Catalysis

Historically, phenylprolines were synthesized via crude cyclization methods (e.g., reductive amination) yielding racemic mixtures that required tedious resolution. The field has shifted toward Asymmetric 1,3-Dipolar Cycloaddition , which allows for the simultaneous formation of the pyrrolidine ring and the control of up to four stereocenters in a single step.

Historical Timeline

-

1950s-70s: Direct functionalization of proline (low yield) or cyclization of amino-ketones.

-

1990s: Amino-zinc-ene-enolate cyclization (Karoyan & Lorthiois). A breakthrough in stereocontrol using chiral auxiliaries.

-

2000s-Present: Catalytic Asymmetric 1,3-Dipolar Cycloaddition . Uses chiral metal complexes (Ag, Cu) or organocatalysts to react azomethine ylides with dipolarophiles.

Detailed Protocol: Asymmetric Synthesis of 3-Phenylproline

Method: Ag(I)-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides. Objective: Synthesis of highly enantioenriched 3-phenylproline derivatives. Scope: This protocol is the industry standard for generating complex pyrrolidine scaffolds for SAR (Structure-Activity Relationship) studies.

Reagents & Equipment[2][3]

-

Precursor: Glycine iminoester (derived from glycine methyl ester and benzaldehyde).

-

Dipolarophile: trans-Cinnamaldehyde (or nitroalkene for 3-nitro variants).

-

Catalyst: AgOAc (Silver Acetate) + Chiral Phosphine Ligand (e.g., Fesulphos or Walphos).

-

Base: Triethylamine (

). -

Solvent: DCM (Dichloromethane) or Toluene, anhydrous.

Step-by-Step Workflow

-

Catalyst Formation (In Situ):

-

In a flame-dried Schlenk flask under Argon, dissolve AgOAc (3 mol%) and the Chiral Ligand (3.3 mol%) in anhydrous DCM (0.1 M).

-

Stir at room temperature for 30 minutes to form the active chiral Lewis acid complex.

-

-

Ylide Generation:

-

Add the Glycine Iminoester (1.0 equiv) to the catalyst solution.

-

Add

(1.2 equiv) dropwise. The base deprotonates the

-

-

Cycloaddition:

-

Cool the mixture to -20°C to maximize enantioselectivity.

-

Add trans-Cinnamaldehyde (1.2 equiv) slowly.

-

Mechanism:[1][2][3][4][5][6] The dipole attacks the alkene in a concerted but asynchronous manner, controlled by the chiral ligand's steric environment.

-

Stir for 12–24 hours. Monitor by TLC (disappearance of iminoester).

-

-

Workup & Purification:

-

Filter the reaction mixture through a pad of Celite to remove silver salts.

-

Concentrate the filtrate in vacuo.

-

Purify via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Result: The product is a 3,4-substituted pyrrolidine.[4]

-

-

Hydrolysis to 3-Phenylproline:

-

Treat the purified intermediate with 6N HCl at reflux for 4 hours to hydrolyze the ester and imine groups.

-

Purify via Ion-Exchange Chromatography (Dowex 50W) to isolate the free amino acid: (2S,3R)-3-phenylproline .

-

Reaction Logic Diagram

Figure 2: Mechanistic flow of the Ag(I)-catalyzed 1,3-dipolar cycloaddition.

Therapeutic Case Studies

A. The Blood-Brain Barrier (BBB) Shuttle: (PhPro)

Challenge: Most peptide drugs cannot cross the BBB. Solution: The Giralt group (IRB Barcelona) developed a tetrapeptide composed of four 4-phenylproline units.

-

Mechanism: The phenyl rings create a hydrophobic "shield" around the peptide backbone while the proline constraints prevent proteolytic degradation.

-

Outcome: The (PhPro)

shuttle transports cargoes (like L-DOPA or nipecotic acid) across the BBB via passive diffusion, with 3 orders of magnitude better water solubility than traditional phenylalanine shuttles.

B. HCV NS5A Inhibitors (Daclatasvir Analogues)

Context: NS5A inhibitors are a cornerstone of Hepatitis C cures.

Role of Phenylproline: While Daclatasvir uses an L-proline linked to a biaryl system, next-generation analogues have explored ring-substituted prolines to improve potency against resistant viral variants (e.g., Y93H mutation). The phenyl group on the proline ring can engage in additional

References

-

Discovery of Amino-Zinc-Ene-Enolate Cyclization: Karoyan, P., & Lorthiois, E. (1997). Synthesis of 3-substituted prolines via amino-zinc-ene-enolate cyclization.

-

Asymmetric 1,3-Dipolar Cycloaddition Review: Adrio, J., & Carretero, J. C. (2011). Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides.

-

Phenylproline BBB Shuttles: Kuemin, M., et al. (2015). Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. Journal of the American Chemical Society.

-

Conformational Analysis of 4-Phenylproline: Shoulders, M. D., & Raines, R. T. (2009). Collagen Structure and Stability. Annual Review of Biochemistry.

-

Sortase A Inhibitors (5-Phenylproline): Kudryavtsev, K. V., et al. (2009). Probing of the cis-5-phenyl proline scaffold as a platform for the synthesis of mechanism-based inhibitors of the Staphylococcus aureus sortase SrtA isoform.

Sources

IUPAC name for (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid

Technical Deep Dive: (2S,4R)-4-Phenylpyrrolidine-2-carboxylic Acid

Structural Analysis & Nomenclature

The molecule This compound is a highly specialized non-proteinogenic amino acid. In the context of medicinal chemistry and peptide engineering, it is most frequently referred to as trans-4-phenyl-L-proline .

-

IUPAC Name: this compound

-

Common Name: trans-4-phenyl-L-proline

-

CAS Number: 96314-26-0 (Generic for isomers), 336818-78-1 (Specific stereoisomer)

-

Molecular Formula: C₁₁H₁₃NO₂

-

Molecular Weight: 191.23 g/mol

Stereochemical Breakdown

The "trans" designation refers to the spatial relationship between the carboxylic acid group at C2 and the phenyl substituent at C4 relative to the pyrrolidine ring plane.

-

C2 (S-configuration): Corresponds to the natural L-proline stereochemistry. The carboxyl group is oriented "down" (α-face) relative to the ring.

-

C4 (R-configuration): The phenyl group is oriented "up" (β-face).

-

Result: The substituents are on opposite sides of the ring, creating the trans diastereomer. This specific configuration is thermodynamically favored over the cis isomer and is critical for its utility as a conformational lock.

Synthetic Methodologies

The synthesis of enantiopure (2S,4R)-4-phenylproline is challenging due to the need to control two stereocenters simultaneously. While classical resolution of racemates is possible, modern asymmetric catalysis offers higher yields and purity.

Protocol A: Asymmetric 1,3-Dipolar Cycloaddition (Catalytic Route)

This is the preferred method for de novo synthesis, allowing for the direct installation of the phenyl ring with high stereocontrol.

Mechanism: A [3+2] cycloaddition between an azomethine ylide (generated in situ from a glycine imine) and styrene, catalyzed by a chiral metal complex.

Step-by-Step Methodology:

-

Precursor Preparation:

-

Synthesize the imine substrate by condensing glycine methyl ester with benzaldehyde (or a substituted benzaldehyde for analogs).

-

Reagent: Glycine methyl ester hydrochloride, Et₃N, MgSO₄, DCM.

-

-

Catalyst Formation:

-

Prepare the chiral catalyst complex in situ using Ag(I) or Cu(I) salts coordinated with a chiral ligand such as (R)-Fesulphos or a Chiral Bis-phosphine .

-

Rationale: The metal coordinates the imine, increasing the acidity of the α-proton to form the azomethine ylide dipole, while the chiral ligand blocks one face of the dipole to induce enantioselectivity.

-

-

Cycloaddition:

-

React the imine with styrene (dipolarophile) in the presence of the chiral catalyst and a base (e.g., DBU or Et₃N).

-

Conditions: THF or Toluene, -20°C to RT, 12-24 hours.

-

Checkpoint: Monitor consumption of the imine via TLC. The major product will be the exo-cycloadduct, which corresponds to the trans-4-phenyl stereochemistry.

-

-

Hydrolysis & Deprotection:

-

The resulting pyrrolidine ester is hydrolyzed using LiOH in THF/Water.

-

If an N-protecting group (like Boc) was introduced during workup, remove it using 4M HCl in Dioxane or TFA/DCM .

-

DOT Diagram: Synthesis Workflow

Caption: Asymmetric synthesis via Ag(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides.

Pharmacophore Utility & Biological Logic

The (2S,4R)-4-phenylproline scaffold is not merely a spacer; it is a functional tool used to manipulate the physicochemical and structural properties of bioactive peptides.

A. Conformational Locking (The "Exo" Pucker)

Proline rings exist in dynamic equilibrium between Cγ-endo and Cγ-exo puckers.

-

Natural L-Proline: Favors Cγ-endo (stabilizes cis-peptide bonds).

-

(2S,4R)-4-Phenylproline: The bulky phenyl group at C4 (trans to carboxyl) forces the ring into a Cγ-exo conformation to minimize steric strain.

-

Effect: This exo pucker strongly favors the trans isomer of the preceding peptide bond (ω = 180°).

-

Application: This is used to stabilize Polyproline II (PPII) helices and prevent aggregation in peptide drugs.

B. Blood-Brain Barrier (BBB) Shuttles

Research has identified that tetrapeptides composed of 4-phenylproline, denoted as (PhPro)₄ , exhibit superior BBB permeability compared to natural peptides.

-

Mechanism: The phenyl groups increase lipophilicity while the rigid backbone prevents enzymatic degradation.

-

Data: (PhPro)₄ shuttles show up to 3 orders of magnitude improvement in water solubility compared to N-methylated phenylalanine analogs while retaining high transport capacity.

C. Drug Discovery Targets

-

HCV Protease Inhibitors: Used in the P2 position of macrocyclic inhibitors to fit into the S2 hydrophobic pocket of the viral protease.

-

ACE Inhibitors: The 4-phenyl group mimics the hydrophobic side chain of phenylalanine, enhancing binding affinity to the Angiotensin-Converting Enzyme.

DOT Diagram: Mechanism of Action

Caption: Structural logic dictating the conformational restriction imposed by 4-phenylproline.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters are standard.

| Parameter | Expected Value / Observation | Notes |

| Physical State | White to off-white crystalline solid | |

| Melting Point | 205–208 °C (HCl salt) | Varies by salt form. |

| Optical Rotation | (c=1, MeOH). Essential for confirming enantiopurity.[1] | |

| ¹H NMR (DMSO-d₆) | Characteristic multiplet for phenyl group; | |

| Chiral HPLC | >98% ee | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA. |

References

-

IUPAC Nomenclature Rules: "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." Royal Society of Chemistry. [Link]

-

Synthesis via 1,3-Dipolar Cycloaddition: Garner, P., et al. "Asymmetric [3 + 2] Cycloaddition of Azomethine Ylides." Chemical Reviews, 2002. [Link]

-

BBB Shuttle Applications: Oller-Salvia, B., et al. "Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles." Journal of the American Chemical Society (JACS), 2015. [Link]

-

Conformational Analysis: Newberry, R. W., & Raines, R. T. "4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins." Topics in Heterocyclic Chemistry, 2017. [Link]

-

Proline Editing Protocol: "A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides." Journal of the American Chemical Society, 2016. [Link]

Sources

Commercial availability of (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride

Technical Dossier: (2S,4R)-4-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride

Executive Summary

This compound hydrochloride (commonly referred to as trans-4-phenyl-L-proline HCl) is a high-value non-proteinogenic amino acid scaffold. It serves as a critical pharmacophore in the design of peptidomimetics, specifically for Angiotensin-Converting Enzyme (ACE) inhibitors , HCV NS5A inhibitors , and Neprilysin inhibitors .

While commercially available, the supply chain is bifurcated between high-cost catalog quantities (mg to g scale) and lead-time-dependent bulk manufacturing (kg scale). The primary technical risk in sourcing this compound is stereochemical purity , specifically the contamination with the cis-diastereomer (2S,4S), which is thermodynamically favored in certain synthetic routes.

Chemical Identity & Stereochemical Criticality

The biological activity of 4-phenylproline derivatives is strictly governed by the spatial arrangement of the phenyl ring relative to the carboxylate group.

| Parameter | Specification |

| Chemical Name | This compound hydrochloride |

| Common Name | trans-4-phenyl-L-proline HCl |

| CAS Number (Free Base) | 96314-26-0 (Target Isomer) |

| CAS Number (Salt) | Often listed under 82087-67-0 or generic parent CAS |

| CAS Number (cis-isomer) | 90657-53-7 (Common Impurity) |

| Molecular Formula | C₁₁H₁₄ClNO₂ |

| Molecular Weight | 227.69 g/mol (HCl salt) |

| Stereochemistry | (2S) at |

Critical SAR Insight: The (2S,4R) trans configuration places the phenyl ring and the carboxylic acid on opposite faces of the pyrrolidine ring. This rigid conformation is essential for binding pockets that require a specific vector for the hydrophobic phenyl group, distinct from the "bent" conformation of the cis isomer.

Synthesis & Manufacturing Routes

Understanding the synthesis is mandatory for assessing supply reliability. The commercial availability is constrained by the difficulty of installing the phenyl group with high diastereoselectivity.

Primary Industrial Route: The 4-Oxo-Proline Pathway

Most commercial suppliers utilize a route starting from naturally occurring trans-4-hydroxy-L-proline.

Figure 1: Synthetic pathway illustrating the origin of the (2S,4S) impurity. Standard hydrogenation favors the cis-isomer, making the trans-isomer (target) more expensive due to required purification.

Supply Implication: Because the trans isomer is often the minor product in simple hydrogenation, "low-cost" suppliers may provide mixtures with poor diastereomeric excess (de). Always request a chiral HPLC trace, not just H-NMR.

Commercial Sourcing Strategy

Sourcing this compound requires a tiered approach based on development stage.

Market Landscape

-

Tier 1 (Catalog/Inventory): Companies like Enamine , Fluorochem , and Merck (Sigma) often hold stock (100mg – 5g). Expect prices around

300 per gram. -

Tier 2 (CRO/Synthesis): For >100g, contract manufacturing is required. Vendors like WuXi AppTec or PharmBlock can scale the synthesis, often using asymmetric hydrogenation catalysts to favor the trans isomer.

Sourcing Decision Matrix

Figure 2: Decision matrix for sourcing (2S,4R)-4-phenylproline HCl based on project scale.

Quality Control & Characterization Protocols

Trusting a Certificate of Analysis (CoA) without raw data is a critical failure point. You must validate the diastereomeric ratio (dr) .

Protocol A: Diagnostic H-NMR Analysis

The coupling constants (

-

Instrument: 400 MHz or higher (CDCl₃ or D₂O).

-

Key Signals: Focus on the H-4 (benzylic) and H-2 (alpha) protons.

-

Differentiation:

-

(2S,4S) cis: Typically exhibits larger coupling constants (

Hz) between H3 and H4 due to eclipsing interactions in the envelope conformation. -

(2S,4R) trans: Exhibits smaller coupling constants (

Hz) for the corresponding interactions. -

Note: The phenyl ring anisotropic effect will shift the H-3 protons differently in the two isomers.

-

Protocol B: Chiral HPLC Method (Gold Standard)